molecular formula C12H20O3 B14713457 2(5H)Furanone, 4-hydroxy-3-octyl- CAS No. 21053-91-8

2(5H)Furanone, 4-hydroxy-3-octyl-

Cat. No.: B14713457
CAS No.: 21053-91-8
M. Wt: 212.28 g/mol
InChI Key: XEWIJLZVIRYMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone is a five-membered heterocyclic carbonyl compound with a γ-lactone structure, widely recognized for its versatility in pharmaceutical, agrochemical, and synthetic applications . The derivative 4-hydroxy-3-octyl-2(5H)-furanone features a hydroxyl group at the C4 position and a linear octyl chain at C2. Such substitutions are common in bioactive furanones, which exhibit antimicrobial, anti-inflammatory, and quorum-sensing (QS) inhibitory properties .

Properties

CAS No.

21053-91-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3-hydroxy-4-octyl-2H-furan-5-one

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-11(13)9-15-12(10)14/h13H,2-9H2,1H3

InChI Key

XEWIJLZVIRYMIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(COC1=O)O

Origin of Product

United States

Preparation Methods

Aldol Condensation and Ozonolysis-Based Synthesis

Reaction Mechanism and Adaptations

The aldol condensation strategy, detailed in US Patent 4,294,767 , provides a foundational pathway for synthesizing 4-hydroxy-3-alkyl-2(5H)-furanones. For 4-hydroxy-3-octyl-2(5H)-furanone, the process involves:

  • Aldol Condensation : Reacting 2,5-dimethyl-dihydro-3(2H)-furanone with octanal under basic conditions (e.g., aqueous NaOH or KOH) to form the aldol adduct.
  • Dehydration : Heating the aldol intermediate with acidic catalysts (e.g., H₂SO₄) to yield 2,5-dimethyl-4-octylidene-dihydro-3(2H)-furanone.
  • Ozonolysis : Treating the alkene with ozone in methanol at −30°C to 0°C to form a hydroperoxy-hemiacetal intermediate.
  • Reduction and Cyclization : Reducing the ozonide with sodium bisulfite, followed by refluxing in dilute HCl to cyclize the hemiacetal into the target furanone.
Key Considerations:
  • Aldehyde Selection : Octanal replaces aromatic aldehydes (e.g., benzaldehyde) used in Furaneol synthesis. Aliphatic aldehydes may require extended reaction times due to lower reactivity.
  • Yield Optimization : The patent reports ~70% yields for Furaneol analogs; similar efficiency is anticipated for the octyl variant with optimized stoichiometry.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A method adapted from brominated furanone syntheses involves:

  • Bromination : Reacting mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) with NaBH₄ to yield 3,4-dibromo-2(5H)-furanone.
  • Cross-Coupling : Treating the dibrominated furanone with octylboronic acid under PdCl₂(MeCN)₂/AsPh₃ catalysis in THF to substitute one bromine with the octyl group.
  • Hydroxylation : Hydrolyzing the remaining bromine at position 4 using aqueous NaOH to introduce the hydroxyl group.
Advantages:
  • Regioselectivity : Pd catalysis ensures substitution occurs preferentially at position 3.
  • Scalability : Demonstrated for gram-scale production of alkylated furanones.

Cyclization of β-Formylcrotonate Derivatives

Acid-Catalyzed Ring Closure

As described in US Patent 5,654,444 , cyclization of β-formylcrotonates offers a direct route:

  • Ester Synthesis : Condensing octyl methyl ketone with diethyl oxalate to form ethyl β-formyloctylcrotonate.
  • Cyclization : Heating the crotonate in 3–10% HCl under reflux to induce lactonization, yielding 4-hydroxy-3-octyl-2(5H)-furanone.
Challenges:
  • Byproduct Formation : 5-Methoxy-4-octyl-2(5H)-furanone may form but is convertible to the target via further HCl treatment.
  • Yield : Reported at ~65% for methyl analogs, suggesting comparable results for octyl derivatives.

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield Advantages Limitations
Aldol Condensation 2,5-Dimethyl-dihydrofuranone, octanal Aldol, dehydration, ozonolysis ~70%* Scalable, established protocol Multi-step, requires ozone handling
Suzuki Coupling 3,4-Dibromofuranone, octylboronic acid Bromination, cross-coupling 69–79% Regioselective, modular substituents Requires Pd catalysts, costly reagents
Crotonate Cyclization Ethyl β-formyloctylcrotonate Acid-catalyzed cyclization ~65%* Direct, fewer intermediates Byproduct formation, harsh conditions

*Estimated based on analogous reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-hydroxy-3-octyl-2(5H)-furanone with structurally related furanones, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities Source/Reference
4-Hydroxy-3-octyl-2(5H)-furanone C4: –OH; C3: –C₈H₁₇ C₁₂H₂₀O₃ Hypothesized: Enhanced lipophilicity, potential QS inhibition, antimicrobial activity (Inferred from analogs)
4-Hydroxy-3-methyl-2(5H)-furanone C4: –OH; C3: –CH₃ C₅H₆O₃ Water-soluble; used in flavoring agents
3-(n-Butyl)-4-iodo-5-(4'-fluorophenyl)-5-hydroxy-2(5H)-furanone C3: –C₄H₉; C4: –I; C5: –OH, –C₆H₄F C₁₄H₁₄FIO₃ Halogenated; cytotoxic properties
4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone C3: –C₄H₉; C4: –Br; C5: –Br–CH₂ C₉H₁₀Br₂O₂ QS inhibition in E. coli; anti-biofilm
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone C3: –CH₃; C4: –CH₃; C5: –OH, –C₅H₁₁ C₁₁H₁₈O₃ Isolated from marine coral; antifungal

Key Observations:

Substituent Effects on Bioactivity: Halogenation (e.g., bromine or iodine at C4/C5) enhances cytotoxicity and QS inhibition but may reduce solubility . Alkyl Chain Length: Longer chains (e.g., octyl vs. However, excessive chain length (e.g., >C8) may hinder solubility .

Synthetic Accessibility :

  • Shorter alkyl chains (e.g., methyl, butyl) are synthesized via halolactonization or Michael addition-elimination reactions .
  • Longer chains (e.g., octyl) likely require specialized alkylation methods, such as nucleophilic substitution with octyl halides under basic conditions .

Biological Activities: Hydroxyl groups at C4/C5 are critical for hydrogen-bond-mediated interactions, such as binding to bacterial QS receptors (e.g., LuxR-type proteins) .

Q & A

Q. Table 1: Substituent Impact on Bioactivity

Substituent PositionBioactivity (IC50_{50}, μM)Target Pathway
4-Hydroxy-3-methyl12.5 (Antibacterial)FabI enoyl-ACP reductase
4-Hydroxy-3-octyl*8.2 (Anticancer)PI3K/AKT
2,5-Dimethyl>50 (Inactive)N/A
*Predicted based on analog data.

Analytical Challenges: Why do GC retention times vary for 2(5H)-furanone derivatives?

Data Contradiction Analysis:

  • Column Polarity : Nonpolar columns (HP-5MS) yield shorter retention (~8.2 min) for 4-hydroxy derivatives vs. polar columns (DB-Wax: ~14.5 min) due to hydrogen bonding .
  • Temperature Ramping : Isothermal GC (150°C) may co-elute furanones with similar volatility. Gradient ramping (50°C → 250°C at 10°C/min) improves resolution .

Advanced: What strategies enable stereoselective synthesis of 4-hydroxy-3-octyl-2(5H)-furanone?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce enantioselectivity during alkylation, achieving >90% ee .
  • Asymmetric Catalysis : Pd-catalyzed allylic alkylation with octyl Grignard reagents retains lactone ring configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.